molecular formula C25H26N6O5 B3016851 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1172325-41-5

1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B3016851
CAS RN: 1172325-41-5
M. Wt: 490.52
InChI Key: DBSAAIVQVSYOJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives, as described in the provided papers, involves the reaction of various ester ethoxycarbonylhydrazones with primary amines to produce novel 1,2,4-triazole derivatives with potential antimicrobial activities . Another approach includes the reaction of 1-substituted-5-methoxy-3-carbethoxy-2-methylindoles with hydrazine hydrate, followed by reactions with various reagents to yield a series of indole and benz[g]indole derivatives with triazolyl and oxadiazolyl groups . Additionally, the synthesis of a benzofuran-2-yl)ethylidene triazole derivative was achieved by reacting 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with 2-acetylbenzofuran in anhydrous ethanol . The preparation of oxazolidines and thiazolidines from α-amino acid ethyl esters, followed by dehydrogenation or interaction with aldehydes and piperidine, was also reported .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques. For instance, the structure of a benzofuran-2-yl)ethylidene triazole derivative was confirmed using nuclear magnetic resonance (NMR) and X-ray diffraction, ensuring the accuracy of the synthesized molecular structure . Spectral and analytical data were also used to confirm the structures of the newly synthesized indole and benz[g]indole derivatives .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their stepwise nature, where the initial reactants undergo transformations through intermediates to yield the final products. The reactions often involve condensation, cyclization, and substitution processes. The synthesis of triazole derivatives, for example, includes the formation of Schiff bases and Mannich base derivatives . The indole and benz[g]indole derivatives are obtained through reactions involving hydrazinocarbonyl intermediates and subsequent cyclization with various reagents .

Physical and Chemical Properties Analysis

While the provided papers do not detail the physical properties of the specific compound in the command prompt, they do report on the antimicrobial activities of the synthesized compounds. Some of the novel triazole derivatives exhibited good to moderate activities against test microorganisms, indicating their potential as antimicrobial agents . The antibacterial and antifungal activities of the indole and benz[g]indole derivatives were also screened, although specific activities are not detailed in the abstracts .

Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound's derivatives have been synthesized for antimicrobial activities against various microorganisms. For instance, novel 1,2,4-triazole derivatives displayed moderate to good antimicrobial activities, demonstrating the compound's potential in developing new antimicrobial agents (Bektaş et al., 2010).

Anti-protozoal and Anti-cancer Properties

Research has also explored the compound's derivatives for their anti-protozoal and anti-cancer properties. A series of novel oxadiazolyl pyrrolo triazole diones were synthesized, showing potential anti-protozoal and cytotoxic activities, suggesting their utility in developing treatments for protozoal infections and cancer (Dürüst et al., 2012).

Inhibition of Caspase-3

The compound's derivatives were found to be potent inhibitors against caspase-3, a crucial enzyme in apoptosis, highlighting its potential in designing inhibitors for therapeutic applications in diseases where apoptosis plays a critical role (Jiang & Hansen, 2011).

Antihyperglycemic Activity

In the field of diabetes research, 1,2,4-oxadiazolidine-3,5-diones derivatives exhibited significant antihyperglycemic activity, providing a basis for developing new therapeutic agents for diabetes mellitus (Malamas et al., 2001).

Future Directions

Future research on this compound could involve exploring its potential applications, optimizing its synthesis, and fully characterizing its physical and chemical properties. If the compound shows promise in a particular application (like medicinal chemistry), further studies could be done to optimize its activity and selectivity .

properties

IUPAC Name

3-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-propan-2-ylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O5/c1-5-35-18-11-8-16(12-19(18)34-4)23-26-20(36-28-23)13-30-22-21(27-29-30)24(32)31(25(22)33)17-9-6-15(7-10-17)14(2)3/h6-12,14,21-22H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSAAIVQVSYOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)C(C)C)N=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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